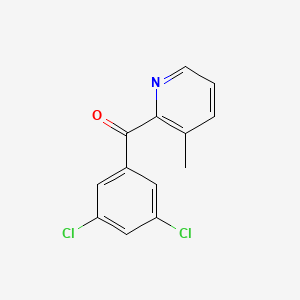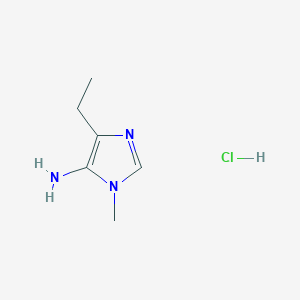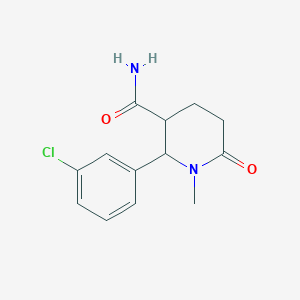
2-(3,5-Dichlorobenzoyl)-3-methylpyridine
Overview
Description
“3,5-Dichlorobenzoyl chloride” is a chemical compound used in various applications . It’s an important substrate in the syntheses of various benzamide derivatives .
Synthesis Analysis
Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives . The synthesis of 3,5-dichlorobenzoyl chloride has been prepared by reacting benzoyl chlorides with a sulfochlorinating agent .
Molecular Structure Analysis
The structures of some compounds derived from 3,5-dichlorobenzoyl chloride were established by X-ray crystallography .
Chemical Reactions Analysis
The reaction of compound 7 with 3,5-dichlorobenzoyl chloride in the presence of pyridine gave methyl 4- (3,5-dichlorobenzamido)- 3-hydroxybenzoate 8 in an almost quantitative yield .
Physical And Chemical Properties Analysis
The molecular weight of 3,5-Dichlorobenzoyl chloride is 209.46 .
Scientific Research Applications
Synthesis and Intermediate Use
2-(3,5-Dichlorobenzoyl)-3-methylpyridine is involved in the synthesis and purification processes of various chemical compounds, serving as an important intermediate in the production of medicines and pesticides. A study highlighted the extraction, distillation, and column chromatography techniques used to purify photochlorinated products of 3-methylpyridine, achieving a product purity surpassing 99% (Su Li, 2005). This process underscores the compound's significance in refining chemical products to meet industrial standards.
Chemical Reactions and Molecular Interaction Studies
The compound's derivatives have been studied for their reactions and interactions at the molecular level. For instance, hydration products of related pyridine compounds have been analyzed, revealing intricate hydrogen bonding patterns that form a two-dimensional network of ions (P. Waddell et al., 2011). Such studies offer insights into the structural and chemical properties essential for pharmaceutical and agrochemical applications.
Catalytic and Chemical Synthesis Applications
Further research has explored the use of 3-methylpyridine derivatives in catalytic processes and chemical synthesis, aiming to improve efficiency and safety in industrial production. A notable approach involves microreaction systems for the preparation of 3-methylpyridine-N-oxide, an intermediate in synthesizing nicotine insecticides, highlighting advancements in production methods that prioritize reaction control and yield (Fu-Ning Sang et al., 2020).
Antimicrobial Activity and DNA Interaction
Research on the antimicrobial activity of pyridine derivatives, including those related to this compound, demonstrates their potential in developing new antimicrobial agents. A study on [Ag(2-amino-3-methylpyridine)(2)]NO(3) and [Ag(pyridine-2-carboxaldoxime)NO(3)] complexes revealed considerable activity against various bacteria and Candida albicans, indicating the compound's utility in antimicrobial applications (M. Abu-Youssef et al., 2010).
Electroluminescent Properties and Material Science
The compound's derivatives have also been investigated for their electroluminescent properties, contributing to the development of novel materials for electronic and optoelectronic devices. Research into mono-cyclometalated platinum(II) complexes with related pyridine ligands has unveiled their potential in creating materials with significant π−π stacking and Pt−Pt distances, paving the way for advances in material science and electronic engineering (A. Ionkin et al., 2005).
Safety and Hazards
properties
IUPAC Name |
(3,5-dichlorophenyl)-(3-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-3-2-4-16-12(8)13(17)9-5-10(14)7-11(15)6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVLGOMBCNIPJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide](/img/structure/B1452504.png)



![1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1452509.png)

![2-(1-Isopropyl-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B1452514.png)
![4-[(But-3-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B1452515.png)




![3,8,10-Trihydroxybenzo[c]chromen-6-one](/img/structure/B1452526.png)
